molecular formula C48H76O21 B191200 Esculentoside H CAS No. 66656-92-6

Esculentoside H

Cat. No. B191200
CAS RN: 66656-92-6
M. Wt: 989.1 g/mol
InChI Key: UQCUBQIHIKJPHI-IEGHAIBGSA-N
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Description

Esculentoside H (EsH) is a saponin isolated from the root extract of the perennial plant Phytolacca esculenta . It has been found to have anti-tumor activity, which is related to its capacity for TNF release .


Synthesis Analysis

Esculentosides and related phytolaccosides are a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, essentially Phytolacca esculenta . They offer a diversity of glycosylated compounds, including molecules with a mono-, di- or tri-saccharide unit at position C-3, and with or without a glucose residue at position C-28 . The esculentosides, which derive essentially from the sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin, exhibit anti-inflammatory, antifungal, and anticancer activities .


Molecular Structure Analysis

The molecular formula of Esculentoside H is C48H76O21 . It has a molecular weight of 989.1 g/mol . The structural relationship between the compounds and their sapogenin precursors has been studied .


Chemical Reactions Analysis

The pharmacological properties of the main esculentosides, such as ES-A, -B, and -H, have been analyzed to highlight their mode of action and potential targets . ES-A is a potent inhibitor of the release of cytokines and this anti-inflammatory activity contributes to the anticancer effects observed in vitro and in vivo .

Scientific Research Applications

Anti-inflammatory Effects

  • Esculentoside B, a related compound to Esculentoside H, demonstrates anti-inflammatory capabilities by inhibiting the JNK pathway and downstream NF-κB signaling in macrophage cells. This suggests a potential for Esculentoside H in similar applications (Abekura et al., 2019).

Protective Role in Radiation-Induced Dermatitis and Fibrosis

  • Esculentoside A, another compound from the same family as Esculentoside H, shows protective effects against radiation-induced skin and fibrovascular toxicity, hinting at the possibility of Esculentoside H having similar benefits (Xiao et al., 2006).

Anticancer Properties

  • Esculentoside A has been found to inhibit the proliferation, colony formation, migration, and invasion of human colorectal cancer cells, suggesting a potential for Esculentoside H in cancer research (Momenah et al., 2023).

Effect on Cytokine Production

  • Research on Esculentoside A indicates its ability to influence the production of cytokines such as interleukin-1 and prostaglandin E2, which may also be a relevant field of study for Esculentoside H (Xiao et al., 2004).

Inhibitory Effects on Tumor Necrosis Factor

  • A study on Esculentoside H itself shows that it induces the release of tumor necrosis factor from murine peritoneal macrophages, suggesting its potential in anti-tumor mechanisms (Hu et al., 1993).

Safety And Hazards

Esculentoside H is classified as Acute toxicity, Oral (Category 3), H301 according to the safety data sheet . It is toxic if swallowed . More work is needed to properly characterize the safety and hazards of Esculentoside H.

Future Directions

More work is needed to properly characterize the molecular targets of Esculentoside H . Compounds like ES-A and ES-H emerge as potent anti-inflammatory and anticancer agents and ES-B as an antifungal agent . A preclinical development of these three compounds should be considered .

properties

IUPAC Name

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCUBQIHIKJPHI-PMUXBYKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701101662
Record name 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esculentoside H

CAS RN

66656-92-6
Record name 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66656-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701101662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
48
Citations
C Bailly, G Vergoten - Phytomedicine, 2020 - Elsevier
… Antitumor activity of esculentoside H (ES-H) in models of colon cancer in vitro and in vivo (Ha et al., 2019). The compound blocks the nuclear transport of the transcription factor NFκB, …
Number of citations: 15 www.sciencedirect.com
MA Momenah, LA Almutairi, HA Alqhtani… - Evidence-Based …, 2023 - hindawi.com
… Many related compounds, such as esculentoside H, have been shown to block the NF-kB … Previously, migration and invasion of colon cancer cells were inhibited by esculentoside H [14]…
Number of citations: 2 www.hindawi.com
SH Ha, KM Kwon, JY Park, F Abekura… - Journal of Cellular …, 2019 - Wiley Online Library
A water‐soluble saponin, Esculentoside H (EsH), 3‐O‐(O‐β‐d‐glucopyranosyl‐(1→4)‐β‐d‐xylopyranosyl)‐28‐β‐d‐glucopyranosylphytolaccagenin has been isolated and purified from …
Number of citations: 23 onlinelibrary.wiley.com
F Abekura, J Park, CH Kwak, SH Ha, SH Cho… - International …, 2019 - Elsevier
… Other types of Esculentosides such as Esculentoside A, Esculentoside C, Esculentoside E, Esculentoside F, Esculentoside H and Esculentoside T have also been included in …
Number of citations: 16 www.sciencedirect.com
ZL Hu, JP Zhang, YH Yi, DH Qian - Zhongguo yao li xue bao= Acta …, 1993 - europepmc.org
Effect of esculentoside H (EH) on release of tumor necrosis factor (TNF) from murine peritoneal macrophage (Mphi) in vitro was studied. The results showed that EH (12.5-200 …
Number of citations: 7 europepmc.org
Y Tao, E Jiang, B Cai - Journal of separation science, 2020 - Wiley Online Library
… Likewise, esculentoside H suppressed cancer migration … triterpenoids, such as esculentoside H, esculentoside T, … A, esculentoside B, esculentoside H, esculentoside T, phytolaccagenic …
S Choe, S Jeong, M Jang, H Yeom, S Moon… - … of Chromatography B, 2020 - Elsevier
… ng/mL to 1,000 ng/mL for esculentoside H, from 1 ng/mL to 1,000 … for blood were 0.1 ng/mL for esculentoside H, 0.25 ng/mL for … The estimated LOD and LLOQ values for esculentoside H …
Number of citations: 9 www.sciencedirect.com
XP Ma, HY Lou, WF Zhang, JR Song, Y Li… - Chemistry of Natural …, 2019 - Springer
A new triterpene (1), named jaligonic acid B, together with three known triterpenoids, jaligonic acid (2), esculentoside H (3), and esculentoside B (4), was isolated from the roots of …
Number of citations: 7 link.springer.com
Y Yang-Hua, W Chu-Lu - Planta medica, 1989 - thieme-connect.com
… A further investigation of the saponin fraction from this plant has led to the isolation of a new water-soluble saponin, esculentoside H. In pharmacological experiments esculentoside H …
Number of citations: 24 www.thieme-connect.com
C Yingying, Z Qinyue, J Yuanying… - Shanghai Mian yi xue za …, 2002 - europepmc.org
The effect of esclentoside H (EH) on teh productions of IL-3 and IL-6 from ConA induced mouse spleen cells was investigated by means of MTT method, and the expression levels of IL-…
Number of citations: 0 europepmc.org

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